molecular formula C21H23N5 B2753812 3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902580-74-9

3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2753812
CAS No.: 902580-74-9
M. Wt: 345.45
InChI Key: UKTMNDYKABSECW-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate amine. One common method starts with the preparation of 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline from anthranilic acid. This intermediate is then reacted with different aryl amines to yield the desired triazoloquinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various aryl amines, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted triazoloquinazolines .

Scientific Research Applications

3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s antitubercular and anti-HIV activities are likely due to its interference with key enzymes and proteins involved in the replication and survival of Mycobacterium tuberculosis and HIV .

Comparison with Similar Compounds

3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent activity against E. coli, P. aeruginosa, and S.

    N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Shows significant antimicrobial activity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other triazoloquinazoline derivatives.

Biological Activity

3-(4-Methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound belonging to the class of triazoloquinazolines. Its unique structure features a triazole ring fused to a quinazoline moiety, with a methylphenyl substituent and a pentylamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure

The compound can be represented as follows:

C17H20N6\text{C}_{17}\text{H}_{20}\text{N}_{6}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction and potentially modulating gene expression.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The findings are summarized in the table below:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.40Induces apoptosis
A549 (Lung)6.25Inhibits cell proliferation
PC3 (Prostate)4.80Causes G1 phase arrest

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer types.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 5 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism of action. The compound was shown to inhibit key kinases involved in cell cycle regulation (e.g., CDK2), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparative analysis with other triazoloquinazolines was conducted:

Compound IC50 (µM) Notable Activity
N-Pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine6.00Moderate anticancer activity
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine7.50Antimicrobial properties

This comparison highlights that while similar compounds exhibit anticancer properties, this compound demonstrates superior potency against certain cancer cell lines.

Properties

IUPAC Name

3-(4-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-3-4-7-14-22-20-17-8-5-6-9-18(17)26-21(23-20)19(24-25-26)16-12-10-15(2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMNDYKABSECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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